3-(Phenoxymethyl)-2-benzofurancarboxylic acid is a chemical compound with the linear formula C14H12O3 . It has a molecular weight of 228.25 . The IUPAC name for this compound is 3-(phenoxymethyl)benzoic acid .
The molecular structure of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid consists of a benzene ring attached to a furan ring via a methylene bridge . The furan ring is substituted at the 2-position with a carboxylic acid group . The benzene ring is substituted at the 3-position with a phenoxymethyl group .
3-(Phenoxymethyl)-2-benzofurancarboxylic acid is a chemical compound that belongs to the class of benzofurans, which are known for their diverse pharmacological activities. This compound features a benzofuran core substituted with a phenoxymethyl group and a carboxylic acid functional group, making it of interest in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions, often involving starting materials derived from benzofuran and phenolic compounds. The synthesis methods may vary, but they typically leverage established organic chemistry techniques to achieve the desired structure.
3-(Phenoxymethyl)-2-benzofurancarboxylic acid is classified as an aromatic carboxylic acid and a benzofuran derivative. Its unique structure allows it to participate in various chemical reactions, which can lead to the development of new derivatives with potential biological activities.
The synthesis of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid can be approached through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide can facilitate nucleophilic substitutions.
The molecular structure of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid consists of:
The molecular formula for this compound is C16H14O3, with a molecular weight of approximately 270.28 g/mol. The compound's structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3-(Phenoxymethyl)-2-benzofurancarboxylic acid can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups; for example, the presence of the carboxylic acid enhances its acidity and potential for forming salts or esters.
The mechanism of action for compounds like 3-(Phenoxymethyl)-2-benzofurancarboxylic acid often involves:
Spectroscopic methods such as Infrared (IR) spectroscopy can be used to identify functional groups present in the compound, while High-Performance Liquid Chromatography (HPLC) may be employed for purity analysis.
3-(Phenoxymethyl)-2-benzofurancarboxylic acid has potential applications in:
Benzofuran derivatives represent a structurally diverse class of heterocyclic compounds with demonstrated therapeutic utility across multiple disease domains. The integration of a phenoxymethyl moiety at the C3 position of the benzofuran scaffold yields 3-(phenoxymethyl)-2-benzofurancarboxylic acid, a compound characterized by enhanced target selectivity and pharmacokinetic properties. This molecule exemplifies modern fragment-based drug design, where the carboxylic acid group enables critical binding interactions while the phenoxymethyl extension modulates lipophilicity and steric occupancy. Its emergence addresses limitations of early benzofurans in specificity and resistance profiles, positioning it as a strategic pharmacophore for oncology-focused molecular innovation [1] [5].
The therapeutic exploration of benzofurans spans five decades, evolving from natural product isolations to rational drug design:
Table 1: Evolution of Key Benzofuran Derivatives in Oncology
Year | Compound Class | Biological Target | Therapeutic Advance |
---|---|---|---|
2011 | Benzofuran-2-carboxylic acid | Pim-1/Pim-2 kinases | Fragment-based kinase inhibitor discovery |
2023 | Brominated benzofuran | Tubulin/ROS induction | Selective leukemia cell apoptosis (TI = 3.2) |
2023 | Carboxylic acid derivatives | Lymphoid tyrosine phosphatase | PD-1/PD-L1 upregulation for combo immunotherapy |
The phenoxymethyl group at C3 imparts three-dimensional specificity distinct from conventional benzofuran substitutions:
Table 2: Conformational Influence of C3 Substituents on Target Engagement
C3 Substituent | Target Affinity (Kᵢ/IC₅₀) | Lipophilicity (Log P) | Biological Consequence |
---|---|---|---|
Phenoxymethyl | LYP Kᵢ = 0.93 μM | 2.8 ± 0.3 | Optimal cellular uptake and target occupancy |
Methyl | Pim-1 IC₅₀ = 0.42 μM | 1.9 ± 0.2 | Rapid hepatic clearance |
Bromomethyl | K562 IC₅₀ = 3.83 μM | 3.1 ± 0.4 | Enhanced cytotoxicity but higher normal cell toxicity |
Multidrug resistance (MDR) in cancer remains a primary therapeutic challenge. 3-(Phenoxymethyl)-2-benzofurancarboxylic acid derivatives counteract resistance through three synergistic mechanisms:
Table 3: Resistance Mechanisms Overcome by Phenoxymethyl-Benzofuran Derivatives
Resistance Mechanism | Benzofuran Intervention | Test Model | Efficacy Outcome |
---|---|---|---|
P-gp efflux | Reduced substrate recognition | K562/ADR leukemia | Intracellular conc. 5× baseline |
Anti-apoptotic signaling | ROS-mediated caspase activation | SW620 colon carcinoma | Caspase-3/7 activity ↑ 4.2-fold |
Immunosuppressive TME | PD-L1 upregulation + T-cell activation | MC38 syngeneic tumors | Tumor volume ↓ 68% (combo vs. anti-PD1) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2